5-[(2-Aminophenyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione
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Overview
Description
5-[(2-Aminophenyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione is a chemical compound known for its diverse pharmacological activities. This compound belongs to the class of thiadiazole derivatives, which have been extensively studied for their potential therapeutic applications. The structure of this compound includes a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, along with an aminophenyl group and a thione group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Aminophenyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of 2-aminothiophenol with carbon disulfide and hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is obtained after purification. The general synthetic pathway can be summarized as follows:
Step 1: 2-aminothiophenol reacts with carbon disulfide in the presence of a base to form the intermediate dithiocarbamate.
Step 2: The dithiocarbamate intermediate is then treated with hydrazine hydrate to form the thiadiazole ring.
Step 3: The final product, this compound, is obtained after purification.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Aminophenyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Studied for its potential as an antidepressant, anxiolytic, and anticonvulsant agent.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-[(2-Aminophenyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione involves its interaction with various molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors in the central nervous system, leading to its antidepressant and anxiolytic effects . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-sulfanyl-1,3,4-thiadiazole: Known for its anti-inflammatory and analgesic properties.
4-[(2-Aminophenyl)sulfanyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one: Studied for its potential antimicrobial activity.
Uniqueness
5-[(2-Aminophenyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione stands out due to its diverse pharmacological activities, particularly its central nervous system effects. Its unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various therapeutic applications.
Properties
CAS No. |
873796-32-8 |
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Molecular Formula |
C8H7N3S3 |
Molecular Weight |
241.4 g/mol |
IUPAC Name |
5-(2-aminophenyl)sulfanyl-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C8H7N3S3/c9-5-3-1-2-4-6(5)13-8-11-10-7(12)14-8/h1-4H,9H2,(H,10,12) |
InChI Key |
VPXVSMPBCAGAKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC2=NNC(=S)S2 |
Origin of Product |
United States |
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